CAY10471 vs. Ramatroban: 7.2-Fold Higher CRTH2 Affinity and >2,222-Fold Greater TP Selectivity
Direct head-to-head binding comparison demonstrates that CAY10471 (TM30089) binds human CRTH2/DP2 with a Ki of 0.6 nM, representing a 7.2-fold improvement in affinity over the parent compound ramatroban (Ki = 4.3 nM). More critically, CAY10471 exhibits negligible binding to the thromboxane A2 receptor TP (Ki >10,000 nM), whereas ramatroban binds TP with nearly identical affinity to CRTH2 (Ki = 4.5 nM). This converts a non-selective dual antagonist (ramatroban selectivity ratio = 1.05) into a highly selective CRTH2 antagonist (CAY10471 selectivity ratio >16,667) [1]. The selectivity enhancement was achieved through two key structural modifications: N-methylation of the sulfonamide NH group and truncation of the propionic acid moiety to an acetic acid group [2].
| Evidence Dimension | Human CRTH2/DP2 receptor binding affinity (Ki) and TP receptor selectivity |
|---|---|
| Target Compound Data | CRTH2 Ki = 0.6 nM; TP Ki >10,000 nM; DP1 Ki = 1,200 nM |
| Comparator Or Baseline | Ramatroban (BAY-u3405): CRTH2 Ki = 4.3 nM; TP Ki = 4.5 nM |
| Quantified Difference | CRTH2 affinity: 7.2-fold higher (0.6 nM vs 4.3 nM); TP selectivity: >16,667-fold for CAY10471 vs 1.05-fold for ramatroban |
| Conditions | Radioligand competitive binding assay using recombinant human CRTH2 and TP receptors expressed in HEK293 cells |
Why This Matters
For researchers investigating CRTH2-specific signaling in allergic inflammation, asthma, or fibrosis, ramatroban's confounding TP antagonism prevents clean mechanistic interpretation, whereas CAY10471 provides unambiguous CRTH2 target engagement data.
- [1] Ulven T, Kostenis E. Minor structural modifications convert the dual TP/CRTH2 antagonist ramatroban into a highly selective and potent CRTH2 antagonist. J Med Chem. 2005 Feb 24;48(4):897-900. PMID: 15715457. View Source
- [2] Pettipher R, Hansel TT, Armer R. Antagonism of the prostaglandin D2 receptors DP1 and CRTH2 as an approach to treat allergic diseases. Nat Rev Drug Discov. 2007 Apr;6(4):313-25. PMID: 17396136. View Source
